
Picropodophyllotoxin acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picropodophyllin acetate is a cyclolignan compound derived from podophyllotoxin. It is known for its potent inhibitory effects on the insulin-like growth factor-1 receptor (IGF-1R), making it a promising candidate in cancer research and treatment . This compound is an epimer of podophyllotoxin and can be isolated from certain plant species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of picropodophyllin acetate involves several steps, including the preparation and cyclization of precursors. One method involves the use of palladium-catalyzed allylic alkylation and Hiyama cross-coupling sequences . The general procedure includes conducting reactions under dried nitrogen or argon, using flame-dried glassware, and employing solvents like DMF, THF, and dichloromethane, which are distilled and stored over activated molecular sieves .
Industrial Production Methods: Industrial production methods for picropodophyllin acetate are not extensively documented. the process typically involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure the compound’s efficacy and safety for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Picropodophyllin acetate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activity and therapeutic potential.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, palladium catalysts are used in allylic alkylation reactions, while other reactions may require specific conditions such as controlled temperatures and inert atmospheres .
Major Products Formed: The major products formed from these reactions are typically derivatives of picropodophyllin acetate with enhanced biological activities. These derivatives are often tested for their efficacy in inhibiting IGF-1R and other molecular targets .
Scientific Research Applications
Picropodophyllin acetate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been shown to inhibit the growth of rhabdomyosarcoma cells both in vitro and in vivo . It also enhances the sensitivity of cancer cells to chemotherapy agents like vincristine and cisplatin . Additionally, picropodophyllin acetate is being investigated for its potential antiviral properties and its ability to induce apoptosis in various cancer cell lines .
Mechanism of Action
The primary mechanism of action of picropodophyllin acetate involves the inhibition of IGF-1R activity. By blocking IGF-1R phosphorylation, picropodophyllin acetate disrupts downstream signaling pathways such as Akt and MAPK, leading to cell cycle arrest and apoptosis . This mechanism makes it a valuable compound in targeting cancer cells that overexpress IGF-1R .
Comparison with Similar Compounds
Picropodophyllin acetate is similar to other podophyllotoxin derivatives, such as etoposide and teniposide, which are also used in cancer treatment . picropodophyllin acetate is unique in its specific inhibition of IGF-1R without affecting the insulin receptor, making it a more targeted therapeutic option . Other similar compounds include epipodophyllotoxin and deoxypodophyllotoxin, which share structural similarities but differ in their biological activities and mechanisms of action .
Conclusion
Picropodophyllin acetate is a promising compound with significant potential in cancer research and treatment. Its unique mechanism of action and ability to enhance the efficacy of chemotherapy agents make it a valuable addition to the arsenal of anticancer compounds. Ongoing research continues to explore its full potential and applications in various scientific fields.
Properties
CAS No. |
38491-90-6 |
|---|---|
Molecular Formula |
C24H24O9 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
[(5R,5aR,8aS,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate |
InChI |
InChI=1S/C24H24O9/c1-11(25)33-22-14-8-17-16(31-10-32-17)7-13(14)20(21-15(22)9-30-24(21)26)12-5-18(27-2)23(29-4)19(6-12)28-3/h5-8,15,20-22H,9-10H2,1-4H3/t15-,20+,21+,22-/m0/s1 |
InChI Key |
SASVNKPCTLROPQ-RGXPITOMSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]2COC(=O)[C@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
Canonical SMILES |
CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


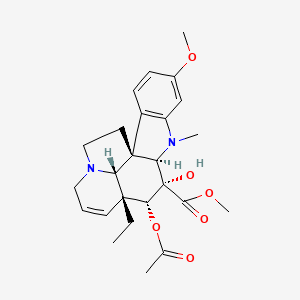
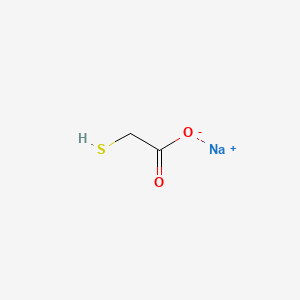
![sodium;(2S,4R)-4-cyclohexyl-1-[2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate](/img/structure/B10753475.png)
![4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid](/img/structure/B10753498.png)
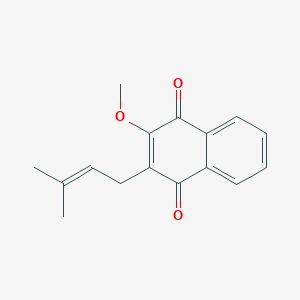
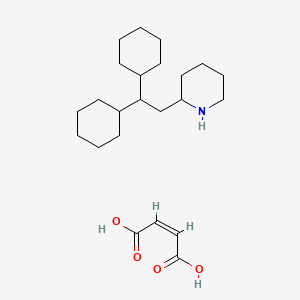
![(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10753510.png)
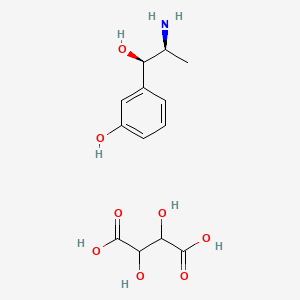
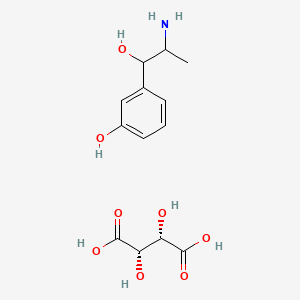
![disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;trihydrate](/img/structure/B10753530.png)
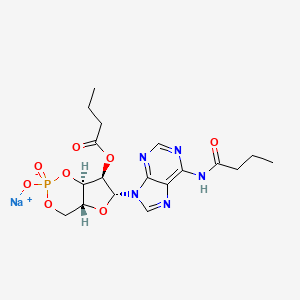
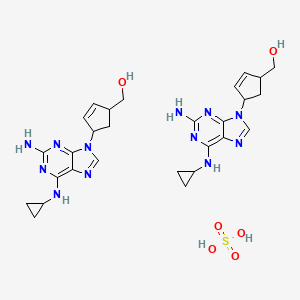
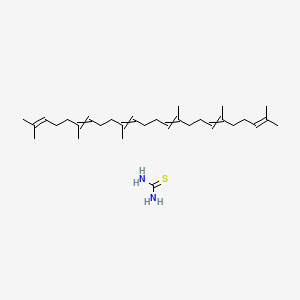
![3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3S)-2,3-dihydroxybutanedioic acid](/img/structure/B10753546.png)
